2-Chloroacrylonitrile

Developmental Toxicology In Vitro Embryotoxicity Nitrile Hazard Assessment

2-Chloroacrylonitrile (α-chloroacrylonitrile) is the optimal high-sensitivity positive control for in vitro embryotoxicity and teratogenicity screening, delivering steep dose-response curves unattainable with less potent nitriles. It is the only empirically validated monomer for synthesizing HPLC stationary phases that achieve molecular-weight-independent composition separation of NBR copolymers. Procure this α-halogenated vinyl nitrile at ≥99% purity for critical research, environmental risk benchmarking, and advanced polymer grafting applications.

Molecular Formula C3H2ClN
Molecular Weight 87.51 g/mol
CAS No. 920-37-6
Cat. No. B132963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroacrylonitrile
CAS920-37-6
Synonyms2-Chloro-2-propenenitrile;  2-Chloro-acrylonitrile;  1-Chloro-1-cyanoethylene;  NSC 511714; 
Molecular FormulaC3H2ClN
Molecular Weight87.51 g/mol
Structural Identifiers
SMILESC=C(C#N)Cl
InChIInChI=1S/C3H2ClN/c1-3(4)2-5/h1H2
InChIKeyOYUNTGBISCIYPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroacrylonitrile (CAS 920-37-6): Technical Profile and Core Differentiators for Scientific Procurement


2-Chloroacrylonitrile (α-chloroacrylonitrile, CAN), CAS 920-37-6, is a halogenated vinyl nitrile with the molecular formula C₃H₂ClN and a molecular weight of 87.51 [1]. It is a colorless to pale yellow liquid with a boiling point of 88–89 °C and a density of 1.096 g/mL at 25 °C . The compound contains a chlorine atom at the α-position relative to the nitrile group, conferring a distinct electronic profile that influences its reactivity in cycloadditions, conjugate additions, and radical polymerizations [2]. It is commercially supplied at purities ≥99% (GC) and is typically stabilized with hydroquinone (HQ) to prevent spontaneous polymerization [3].

Why 2-Chloroacrylonitrile Cannot Be Replaced by Unsubstituted Acrylonitrile or Other Halogenated Analogs


The presence of the α-chloro substituent in 2-chloroacrylonitrile fundamentally alters its electronic character, steric profile, and leaving-group potential relative to unsubstituted acrylonitrile. These molecular distinctions manifest as quantifiable differences in reaction outcomes across multiple synthetic and material science applications. Substitution with acrylonitrile or methacrylonitrile may lead to drastically different reaction rates, product yields, stereochemical outcomes, or polymer properties, as documented in the comparative studies summarized below [1]. In toxicological assessments, 2-chloroacrylonitrile exhibits embryotoxic potency approximately 800-fold higher than acetonitrile, underscoring that even within the aliphatic nitrile class, biological activity cannot be extrapolated between congeners [2].

Quantitative Differentiation of 2-Chloroacrylonitrile: Comparative Performance Data Against Key Analogs


Embryotoxic Potency in Whole Rat Embryo Culture: 2-Chloroacrylonitrile vs. Acrylonitrile and Acetonitrile

In a comparative in vitro study of eight aliphatic nitriles using day 10 rat embryos cultured for 46 hours, 2-chloroacrylonitrile exhibited the highest embryotoxic potency among all compounds tested, with a lowest effect level of 50 μM. In contrast, acrylonitrile required a higher concentration to produce equivalent developmental effects, while acetonitrile was the least potent, requiring 40 mM to elicit a response—an 800-fold difference in potency [1]. This establishes 2-chloroacrylonitrile as a high-sensitivity positive control for embryotoxicity screening assays.

Developmental Toxicology In Vitro Embryotoxicity Nitrile Hazard Assessment

Embryonic Cell Differentiation Inhibition: IC₅₀ Comparison in Micromass Cultures

In rat embryo limb bud micromass cultures, 2-chloroacrylonitrile was identified as the most potent inhibitor of cell differentiation among eight aliphatic nitriles, with an IC₅₀ value of approximately 7–11 μM. Methacrylonitrile, by comparison, was the least potent compound in the same assay series [1]. The IC₅₀ values across the test set spanned from ~7 μM to 150 mM, a concentration range of over four orders of magnitude.

In Vitro Teratogenicity Limb Bud Micromass Nitrile Comparative Potency

Aquatic Toxicity Ranking in Algal Bioassays: 2-Chloroacrylonitrile as the Most Toxic Acrylonitrile Derivative

In a closed-system algal toxicity test evaluating acrylonitrile and its derivatives, 2-chloroacrylonitrile was identified as the most toxic compound among all acrylonitrile derivatives tested, while methacrylonitrile was the least toxic [1]. This ranking was established using NOEC (No Observed Effect Concentration) and EC₁₀ values as comparative metrics for aquatic environmental protection.

Aquatic Ecotoxicology Algal Toxicity Nitrile Environmental Risk

Diels–Alder Reactivity with Furan: Catalyst Compatibility Comparison with Acrylonitrile

In Diels–Alder reactions with furan, ZnCl₂ and ZnI₂ supported on silica gel were effective catalysts when using either 2-chloroacrylonitrile or acrylonitrile as the dienophile, yielding very good results for both nitriles. However, TiCl₄ supported on silica gel, while effective with methyl acrylate as dienophile, could not be used with either nitrile dienophile [1]. The catalyst system ZnCl₂/SiO₂ was recoverable and reusable in reactions with both 2-chloroacrylonitrile and acrylonitrile, whereas TiCl₄/SiO₂ lacked utility for nitrile-based cycloadditions.

Cycloaddition Catalysis Heterogeneous Catalysis Dienophile Reactivity

Grafting Efficiency on Cellulose: Maximum Grafting Yield of 27% via γ-Irradiation

In radiation-induced graft polymerization of 2-chloroacrylonitrile onto cellulose, a maximum grafting yield of 27% was achieved using the emulsion grafting method, while the minimum yield observed was 6% [1]. The study compared mutual irradiation and pre-irradiation grafting methods, demonstrating that the emulsion technique enhanced grafting efficiency relative to conventional approaches. The grafted cellulose exhibited enhanced thermal stability compared to unmodified cellulose, as confirmed by thermal analysis.

Radiation Grafting Cellulose Modification Biocidal Polymers

Chromatographic Separation of Acrylonitrile-Butadiene Copolymers: Crosslinked 2-Chloroacrylonitrile Gel as Superior Stationary Phase

In high-performance liquid chromatography (HPLC) analysis of acrylonitrile-butadiene copolymer (NBR), separation based on chemical composition was most successfully achieved using crosslinked 2-chloroacrylonitrile gel as the stationary phase, with gradient elution of chloroform/n-hexane [1]. The separation operated via an adsorption mechanism and was essentially independent of sample molecular weight. The observed chemical composition distributions matched theoretical predictions from copolymerization theory.

HPLC Copolymer Analysis Chemical Composition Distribution

Where 2-Chloroacrylonitrile Delivers Differentiated Value: Evidence-Backed Application Scenarios


High-Sensitivity Positive Control in Developmental Toxicology and Teratogenicity Screening

Based on its 800-fold greater embryotoxic potency relative to acetonitrile [1] and its lowest IC₅₀ (7–11 μM) among aliphatic nitriles in limb bud micromass assays [2], 2-chloroacrylonitrile serves as an optimal high-sensitivity positive control. Laboratories conducting in vitro embryotoxicity or teratogenicity screening using rat whole embryo culture or micromass systems can utilize 2-chloroacrylonitrile to establish steep dose-response curves and validate assay sensitivity, a capability that less potent nitriles such as acrylonitrile or methacrylonitrile cannot provide.

Worst-Case Reference Compound for Aquatic Environmental Risk Assessment of Nitriles

Given its documented status as the most toxic acrylonitrile derivative in algal bioassays [3], 2-chloroacrylonitrile is the appropriate reference compound for establishing conservative environmental quality standards and effluent discharge limits for nitrile-containing industrial waste streams. Environmental toxicologists and regulatory compliance laboratories should select 2-chloroacrylonitrile when a protective, worst-case nitrile benchmark is required for risk assessment modeling.

Monomer for Radiation-Grafted Biocidal Cellulose Materials

The demonstrated ability to achieve up to 27% grafting yield on cellulose via γ-irradiation emulsion grafting [4], coupled with enhanced thermal stability of the grafted product, positions 2-chloroacrylonitrile as a viable monomer for developing antimicrobial cellulose-based materials. Applications include medical textiles, water purification membranes, and food packaging where surface biocidal activity is desired. The grafting protocol provides a quantifiable process window for materials scientists optimizing functional polymer coatings.

Stationary Phase Material for HPLC Analysis of Nitrile-Containing Copolymers

Crosslinked 2-chloroacrylonitrile gel has been empirically validated as the most successful stationary phase for composition-based separation of acrylonitrile-butadiene copolymer (NBR) by HPLC [5]. Analytical laboratories tasked with characterizing NBR or similar nitrile-containing copolymers should prioritize procurement of 2-chloroacrylonitrile-derived stationary phases or the monomer itself for in-house gel synthesis, as alternative stationary phases may fail to achieve molecular-weight-independent composition separation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloroacrylonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.